Einecs 279-946-3 Einecs 279-946-3
Brand Name: Vulcanchem
CAS No.: 82432-26-6
VCID: VC17012749
InChI: InChI=1S/2C10H14N2O.Ca.2ClH/c2*1-3-12(4-2)10(13)9-6-5-7-11-8-9;;;/h2*5-8H,3-4H2,1-2H3;;2*1H/q;;+2;;/p-2
SMILES:
Molecular Formula: C20H28CaCl2N4O2
Molecular Weight: 467.4 g/mol

Einecs 279-946-3

CAS No.: 82432-26-6

Cat. No.: VC17012749

Molecular Formula: C20H28CaCl2N4O2

Molecular Weight: 467.4 g/mol

* For research use only. Not for human or veterinary use.

Einecs 279-946-3 - 82432-26-6

Specification

CAS No. 82432-26-6
Molecular Formula C20H28CaCl2N4O2
Molecular Weight 467.4 g/mol
IUPAC Name calcium;N,N-diethylpyridine-3-carboxamide;dichloride
Standard InChI InChI=1S/2C10H14N2O.Ca.2ClH/c2*1-3-12(4-2)10(13)9-6-5-7-11-8-9;;;/h2*5-8H,3-4H2,1-2H3;;2*1H/q;;+2;;/p-2
Standard InChI Key WAJZTQBZGUPTEC-UHFFFAOYSA-L
Canonical SMILES CCN(CC)C(=O)C1=CN=CC=C1.CCN(CC)C(=O)C1=CN=CC=C1.[Cl-].[Cl-].[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

N-Oleyl-1,3-propanediamine (C<sub>21</sub>H<sub>44</sub>N<sub>2</sub>) belongs to the fatty amine family, distinguished by its unsaturated oleyl group (C<sub>18</sub>H<sub>35</sub>) and a 1,3-propanediamine backbone. The compound’s structure includes a primary amine at the terminal position and a secondary amine at the central carbon, enabling bifunctional reactivity. Its molecular weight is 324.59 g/mol, and the presence of a cis double bond at the C9 position of the oleyl chain introduces conformational flexibility, influencing its melting point (-10°C to 5°C) and solubility profile.

The compound’s amphiphilic nature arises from the juxtaposition of its hydrophobic hydrocarbon tail and hydrophilic amine groups. This duality underpins its efficacy in emulsification, where it reduces interfacial tension between immiscible phases. Spectroscopic characterization via nuclear magnetic resonance (NMR) reveals distinct peaks for the methylene groups adjacent to the amines (δ 2.6–2.8 ppm) and the olefinic protons (δ 5.3–5.4 ppm), confirming its structural integrity.

Synthesis and Production Methods

N-Oleyl-1,3-propanediamine is synthesized through two primary routes:

Amination of Oleyl Chloride

Oleyl chloride reacts with 1,3-propanediamine in a nucleophilic substitution reaction. The process typically employs a polar aprotic solvent like tetrahydrofuran (THF) under inert conditions to minimize side reactions. Stoichiometric excess of 1,3-propanediamine ensures complete conversion, yielding the target compound with purities exceeding 85%. Post-synthesis purification involves fractional distillation or column chromatography to isolate the diamine from mono-aminated byproducts.

Reductive Amination of Oleic Acid

Oleic acid is first converted to oleyl aldehyde via reduction, followed by condensation with 1,3-propanediamine in the presence of a reducing agent such as sodium cyanoborohydride. This method offers higher selectivity for the secondary amine but requires stringent control over reaction pH and temperature to prevent over-reduction.

Industrial-scale production often optimizes for cost and scalability, favoring catalytic amination processes using heterogeneous catalysts like nickel or palladium supported on alumina.

Physicochemical Properties and Functional Behavior

The compound’s properties are critical to its applications:

PropertyValue/RangeSignificance
Melting Point-10°C to 5°CLiquidity at room temperature
Boiling Point290°C (dec.)Thermal stability during processing
Solubility in WaterInsolubleHydrophobicity for surfactant applications
Partition CoefficientLog P ≈ 8.2Predilection for lipid membranes
Critical Micelle Concentration0.1–0.5 mMSelf-assembly in aqueous solutions

In aqueous media, N-Oleyl-1,3-propanediamine forms micelles above its critical micelle concentration (CMC), a behavior exploited in detergent formulations. Its ability to chelate metal ions further enhances its utility in corrosion inhibition, where it forms protective films on ferrous surfaces.

Industrial and Biochemical Applications

Surfactants and Emulsifiers

The compound serves as a cationic surfactant in hair conditioners and fabric softeners, where its positive charge facilitates adsorption onto negatively charged surfaces. In agrochemicals, it stabilizes pesticide emulsions, improving foliar adhesion and rainfastness.

Corrosion Inhibition

N-Oleyl-1,3-propanediamine acts as a corrosion inhibitor in oilfield operations, forming a monolayer on metal surfaces that bars water and oxygen. Studies demonstrate 90% efficiency in reducing carbon steel corrosion in saline environments at concentrations as low as 50 ppm.

Drug Delivery Systems

Its amphiphilicity enables the formation of liposomes and nanoparticles for targeted drug delivery. For instance, doxorubicin-loaded nanoparticles utilizing this diamine exhibit enhanced tumor penetration and reduced systemic toxicity in preclinical models.

Biochemical Research

The compound’s amine groups facilitate covalent conjugation with biomolecules, making it a crosslinker in enzyme immobilization and antibody-drug conjugate synthesis.

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with similar fatty amines:

CompoundChain LengthAmine GroupsKey Application
N-Oleyl-1,3-propanediamineC182Drug delivery, surfactants
StearylamineC181Cosmetic emulsions
PalmitoylpropylenediamineC162Textile softening
LaurylamineC121Disinfectants

The dual amine groups and unsaturated chain of N-Oleyl-1,3-propanediamine confer superior emulsification efficiency and lower Krafft temperatures compared to saturated analogs, broadening its utility in low-temperature applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator